A Technical Guide to the Chemical Properties and Structure of 1-Benzyl-3-phenylpiperazine
A Technical Guide to the Chemical Properties and Structure of 1-Benzyl-3-phenylpiperazine
Abstract: This document provides a comprehensive technical overview of 1-benzyl-3-phenylpiperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. It details the compound's structural features, physicochemical properties, and spectroscopic profile. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization. The known biological context of the broader phenylpiperazine class, particularly its interaction with serotonergic and dopaminergic pathways, is discussed and visualized to provide a framework for its potential pharmacological applications. All data is presented to be accessible and actionable for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
1-benzyl-3-phenylpiperazine is a disubstituted piperazine derivative. The core structure is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. In this specific molecule, a benzyl group (-CH₂-Ph) is attached to the nitrogen at position 1, and a phenyl group (-Ph) is attached to the carbon at position 3. The presence of a chiral center at the C-3 position means the compound can exist as a racemate or as individual (R)- and (S)-enantiomers.
| Identifier | Value |
| IUPAC Name | 1-benzyl-3-phenylpiperazine |
| CAS Number | 5368-32-1[1] |
| Molecular Formula | C₁₇H₂₀N₂[1] |
| 2D Structure | |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)CC3=CC=CC=C3 |
| InChI Key | VEJWDLHOLWGRLH-UHFFFAOYSA-N |
Physicochemical Properties
Quantitative data for 1-benzyl-3-phenylpiperazine is not extensively reported in the literature. The table below summarizes its core properties, supplemented with data from the closely related parent structures, 1-benzylpiperazine (BZP) and 1-phenylpiperazine, for context.
| Property | 1-Benzyl-3-phenylpiperazine | 1-Benzylpiperazine (BZP) | 1-Phenylpiperazine |
| Molecular Weight | 252.36 g/mol [1] | 176.26 g/mol | 162.23 g/mol |
| Boiling Point | Data not available | 122-124 °C at 2.5 mmHg | 286-287 °C at 760 mmHg |
| Melting Point | Data not available | Data not available | 18.8 °C[2] |
| Density | Data not available | Data not available | 1.062 g/mL at 25 °C |
| pKa (Conjugate Acid) | Data not available | Data not available | ~8.71[3] |
| Appearance | Data not available | Pale-brown oil | Clear, colorless to yellow liquid[2] |
| Solubility | Sparingly soluble in water | Data not available | Insoluble in water[2] |
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (C₆H₅-C and C₆H₅-CH₂) |
| ~ 3.50 - 3.60 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |
| ~ 3.80 - 3.90 | Multiplet | 1H | Methine proton (-CH-Ph) |
| ~ 1.80 - 3.20 | Multiplets | 7H | Piperazine ring protons (-CH₂- and -NH-) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 145 | Quaternary C of phenyl group |
| ~ 138 | Quaternary C of benzyl group |
| ~ 127 - 129 | Aromatic CH carbons |
| ~ 63 | Benzylic CH₂ carbon |
| ~ 60 | Methine CH carbon |
| ~ 45 - 56 | Piperazine ring CH₂ carbons |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatics |
| 2950 - 2800 | C-H Stretch | Aliphatics (piperazine ring, benzylic CH₂) |
| ~ 1600, ~1490, ~1450 | C=C Stretch | Aromatic rings |
| ~ 1130 | C-N Stretch | Aliphatic amine |
Mass Spectrometry (MS) (Predicted)
| m/z | Ion | Fragmentation Pathway |
| 252 | [M]⁺ | Molecular ion |
| 161 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment[4] |
Experimental Protocols
Synthesis of 1-Benzyl-3-phenylpiperazine
A plausible synthetic route involves the N-alkylation of 2-phenylpiperazine with benzyl chloride.
Materials:
-
2-Phenylpiperazine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-phenylpiperazine (1.0 eq) in acetonitrile (10 mL/mmol), add a base such as anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 1-benzyl-3-phenylpiperazine.
Caption: General workflow for the synthesis of 1-benzyl-3-phenylpiperazine.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR: Acquire spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire spectrum on the same instrument, typically at 100 MHz.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Analyze as a thin film on a salt plate (NaCl or KBr) for oils, or as a KBr pellet for solids. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Use Electrospray Ionization (ESI) for molecular weight confirmation or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for fragmentation analysis.
-
Analysis: Determine the molecular ion peak ([M+H]⁺ for ESI or [M]⁺ for EI) and compare the fragmentation pattern with predicted pathways.
Caption: Workflow for the analytical characterization of the synthesized compound.
Biological Activity and Signaling Pathways
While specific pharmacological data for 1-benzyl-3-phenylpiperazine is limited, the phenylpiperazine scaffold is a well-established pharmacophore in numerous centrally acting drugs.[3] These compounds frequently exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, acting as agonists, partial agonists, or antagonists.[5][6] For instance, many phenylpiperazine antidepressants and antipsychotics modulate 5-HT₂ and D₂ receptors.[5][7]
The interaction of a phenylpiperazine ligand with a G-protein coupled receptor (GPCR), such as the 5-HT₁ₐ or D₂ receptor, typically initiates an intracellular signaling cascade. Upon binding, the receptor undergoes a conformational change, activating a heterotrimeric G-protein. The Gα subunit (often Gαi/o for these receptors) exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in Protein Kinase A (PKA) activity, altering cellular function.
References
- 1. scbt.com [scbt.com]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
